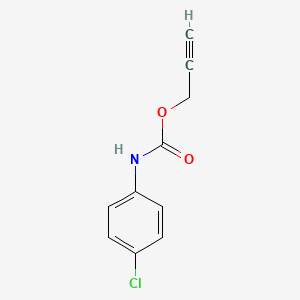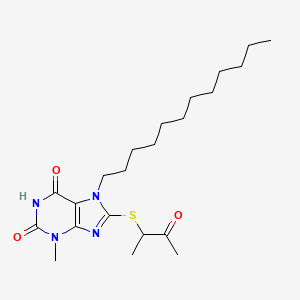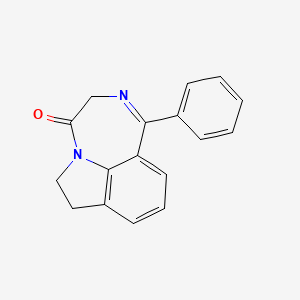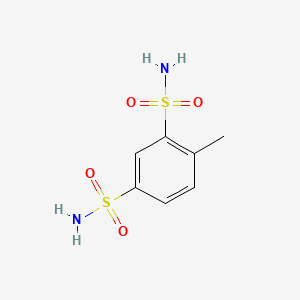
1-Ethyl-3-(morpholin-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(morpholin-4-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group, a morpholine ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea can be synthesized through the reaction of ethyl isocyanate with morpholine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as benzene or toluene. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{NCO} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_2\text{H}_5\text{NHCONHCH}_2\text{C}_4\text{H}_8\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the continuous-flow synthesis method. This method allows for the efficient production of the compound by generating isocyanate in situ and reacting it with morpholine. The continuous-flow system ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-Ethyl-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly kinases involved in cytokinesis and cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
3-Ethyl-1-(morpholin-4-ylmethyl)urea: A structural isomer with similar chemical properties.
Uniqueness: 1-Ethyl-3-(morpholin-4-ylmethyl)urea is unique due to its specific combination of an ethyl group, morpholine ring, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
7498-02-4 |
|---|---|
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-ethyl-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C8H17N3O2/c1-2-9-8(12)10-7-11-3-5-13-6-4-11/h2-7H2,1H3,(H2,9,10,12) |
Clé InChI |
BDIDEQARMJLJCE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)


![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)



![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)

